2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid
Overview
Description
2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid is a chemical compound with the molecular formula C12H18N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid typically involves the reaction of 6-tert-butylpyrimidine-4-amine with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid can be compared with other similar compounds, such as:
2,6-Di-tert-butyl-4-methylpyridine: A pyridine derivative used in organic synthesis and as a reagent in various chemical reactions.
2,4,6-Tri-tert-butylpyrimidine:
2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: A pyrimidine derivative studied for its biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for various scientific research and industrial applications.
Biological Activity
2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid is a compound that has gained attention in medicinal chemistry due to its structural features and potential biological activities. This compound is classified as an amino acid derivative, characterized by the presence of both an amino group and a carboxylic acid group, along with a pyrimidine moiety that contributes to its unique properties.
Chemical Structure and Synthesis
The molecular structure of this compound includes a tert-butyl group, which enhances its hydrophobic character. The synthesis typically involves several steps starting from pyrimidine derivatives, often utilizing solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to assess the purity and yield of the final product.
The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. Studies have indicated that compounds with similar structures can exhibit significant binding affinities and inhibitory effects on specific targets, suggesting that this compound could also possess such properties. Investigations into its mechanism of action are ongoing, focusing on its potential role in modulating biochemical pathways relevant to disease states .
Antiepileptic Effects
Research has explored the antiepileptic potential of compounds related to this compound. For instance, studies utilizing animal models have demonstrated that certain pyrimidine derivatives can inhibit seizure activity effectively. While specific data on this compound is limited, its structural relatives have shown promise in mitigating seizure stages and durations in experimental settings .
Cytotoxic Activity
In vitro studies have assessed the cytotoxic effects of similar compounds against various cancer cell lines. The results indicate that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations. For example, IC50 values for related pyrimidine derivatives ranged from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting that this compound may exhibit comparable activity .
Binding Affinity Studies
Binding affinity studies using radiolabeled ligands have revealed insights into the interaction profiles of pyrimidine derivatives with dopamine receptors. Compounds structurally similar to this compound have shown varying affinities for D3 and D2 receptors, with some demonstrating significant selectivity. This may indicate potential applications in treating neurological disorders or substance abuse .
Case Study 1: Antiepileptic Activity
In a study examining the effects of pyrimidine derivatives on kindled seizures in rats, researchers found that certain compounds significantly inhibited seizure stages when administered intraventricularly. While direct studies on this compound are lacking, the promising results from related compounds provide a foundation for future investigations into its antiepileptic properties .
Case Study 2: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of various amino acid derivatives highlighted the potential of pyrimidine-containing compounds in cancer therapy. The study demonstrated that these compounds could induce significant apoptosis in cancer cell lines at low concentrations, supporting the hypothesis that this compound may similarly affect cell viability through apoptotic pathways .
Data Summary Table
Activity | Cell Line/Model | IC50 (nM) | Mechanism |
---|---|---|---|
Antiepileptic | Rat Kindling Model | Not specified | Inhibition of seizure activity |
Cytotoxicity | MCF-7 | 45–97 | Induction of apoptosis |
HCT-116 | 6–99 | Cell proliferation inhibition | |
HepG-2 | 48–90 | Apoptosis induction |
Properties
IUPAC Name |
2-[(6-tert-butylpyrimidin-4-yl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)7-4-8(13-6-12-7)11-5-9(14)15/h4,6H,5H2,1-3H3,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNVKWRVPFYVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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